molecular formula C26H27NO4 B15203573 (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide

(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide

Cat. No.: B15203573
M. Wt: 417.5 g/mol
InChI Key: AVLNHQMPNAPJIL-JIMJEQGWSA-N
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Description

(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyridine ring, with an additional oxygen atom forming an oxide group. The stereochemistry of the compound is defined by the (3R,4S,5S) configuration, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyridine ring. The benzyloxy groups are introduced through benzylation reactions, and the final oxidation step is achieved using specific oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the oxide group back to its original state.

    Substitution: The benzyloxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide exerts its effects involves interactions with specific molecular targets. The benzyloxy groups and the tetrahydropyridine ring play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S)-3,4,5-Tris(methoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Similar structure with methoxy groups instead of benzyloxy groups.

    (3R,4S,5S)-3,4,5-Tris(ethoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Ethoxy groups replace the benzyloxy groups.

Uniqueness

The presence of benzyloxy groups in (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide imparts unique chemical properties, such as increased hydrophobicity and specific steric interactions, distinguishing it from similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

(3R,4S,5S)-1-oxido-3,4,5-tris(phenylmethoxy)-2,3,4,5-tetrahydropyridin-1-ium

InChI

InChI=1S/C26H27NO4/c28-27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-27)30-19-22-12-6-2-7-13-22/h1-16,24-26H,17-20H2/t24-,25+,26+/m0/s1

InChI Key

AVLNHQMPNAPJIL-JIMJEQGWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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